molecular formula C14H19NO3 B1308264 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid CAS No. 1033400-09-7

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Cat. No.: B1308264
CAS No.: 1033400-09-7
M. Wt: 249.3 g/mol
InChI Key: QGAXUFYVQFXXON-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound features a piperidine ring substituted with a 2-methoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 2-Methoxybenzyl Group: This step often involves the use of 2-methoxybenzyl chloride, which reacts with the piperidine ring under basic conditions to form the desired substitution product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-piperidine-2-carboxylic acid
  • 1-(2-Methoxybenzyl)-pyrrolidine-2-carboxylic acid
  • 1-(2-Methoxybenzyl)-piperazine-2-carboxylic acid

Uniqueness: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-8-3-2-6-11(13)10-15-9-5-4-7-12(15)14(16)17/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAXUFYVQFXXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398024
Record name 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1033400-09-7
Record name 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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